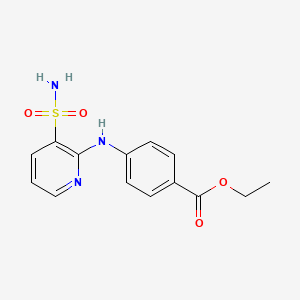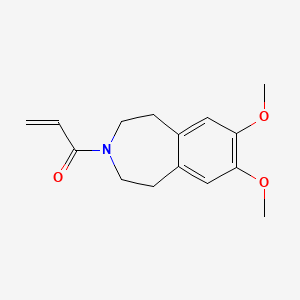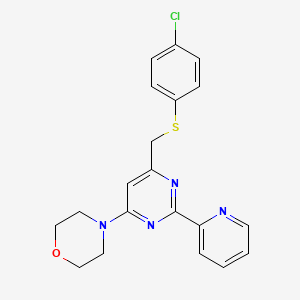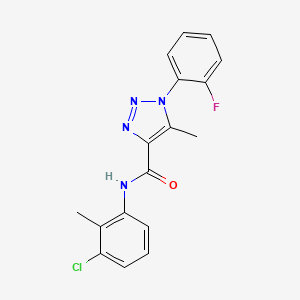![molecular formula C20H16N4O2S B2944008 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide CAS No. 1251692-00-8](/img/structure/B2944008.png)
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown antimicrobial and antioxidant activities . Benzothiazole derivatives have also been found to have anti-tubercular properties .
Mode of Action
Biochemical Pathways
It is known that benzothiazole derivatives can affect various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Related compounds have shown antimicrobial and antioxidant activities , and benzothiazole derivatives have demonstrated anti-tubercular properties .
Preparation Methods
The synthesis of 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 4-bromoaniline to introduce the phenyl group.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring through a cyclization reaction with appropriate reagents and conditions
Chemical Reactions Analysis
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyridazine rings
Scientific Research Applications
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is also explored for its potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-ethoxy-1,3-benzothiazole-2-amine: Studied for its potential as an antioxidant and antimicrobial agent
4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide: Explored for its pharmacological activities.
Properties
IUPAC Name |
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-8-15-17(11-12)27-20(22-15)13-4-6-14(7-5-13)21-19(25)16-9-10-18(26-2)24-23-16/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQCRBGCFPVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)
![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)
![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)





![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)
![4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2943944.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)
![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)

